Product packaging for 7-(Chloromethyl)pyrazolo[1,5-a]pyridine(Cat. No.:CAS No. 1824340-85-3)

7-(Chloromethyl)pyrazolo[1,5-a]pyridine

Cat. No.: B2683064
CAS No.: 1824340-85-3
M. Wt: 166.61
InChI Key: HTTNCAHTBCMHNN-UHFFFAOYSA-N
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Description

7-(Chloromethyl)pyrazolo[1,5-a]pyridine is a chemical compound with the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol . It is characterized by its distinct pyrazolo[1,5-a]pyridine heterocyclic scaffold, a structure of high interest in medicinal chemistry for its potential to interact with various biological targets . The compound features a chloromethyl (-CH2Cl) functional group at the 7-position of the fused bicyclic system, which provides a reactive handle for further synthetic modifications. This makes it a valuable versatile building block for the synthesis of more complex molecules, particularly in drug discovery efforts. The broader class of pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related, has demonstrated significant potent protein kinase inhibitor (PKI) activity and plays a critical role in targeted cancer therapy . These compounds have been explored as inhibitors of key kinases such as EGFR, B-Raf, and MEK, which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . While the specific mechanism of action for this compound is dependent on its final derivatives, its core structure serves as a key precursor in developing molecules that can act as ATP-competitive or allosteric inhibitors of protein kinases . Researchers can utilize this compound to introduce the pyrazolo[1,5-a]pyridine pharmacophore into larger molecules via further reactions at the chloromethyl group. Its primary research value lies in its application in medicinal chemistry and pharmacological research , particularly in the design and synthesis of new potential therapeutic agents. For Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2 B2683064 7-(Chloromethyl)pyrazolo[1,5-a]pyridine CAS No. 1824340-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(chloromethyl)pyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-6-8-3-1-2-7-4-5-10-11(7)8/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTNCAHTBCMHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=NN2C(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Scaffold Diversification Strategies Utilizing 7 Chloromethyl Pyrazolo 1,5 a Pyridine

Synthesis of Novel Pyrazolo[1,5-a]pyridine (B1195680) Derivatives with Varied Substituents

The primary utility of 7-(chloromethyl)pyrazolo[1,5-a]pyridine lies in its susceptibility to nucleophilic substitution reactions. The benzylic-like chloride is an excellent leaving group, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds. This allows for the straightforward introduction of a multitude of functional groups and substituents at the 7-position, leading to the generation of novel derivatives.

Key transformations include:

N-Alkylation: Reaction with primary or secondary amines (aliphatic or aromatic) yields the corresponding 7-(aminomethyl)pyrazolo[1,5-a]pyridine derivatives. This is a common strategy for incorporating basic nitrogen centers, which can be crucial for modulating pharmacokinetic properties or forming key interactions with biological targets.

O-Alkylation: Treatment with alcohols or phenols in the presence of a base leads to the formation of ether linkages, producing 7-(alkoxymethyl)- or 7-(aryloxymethyl)pyrazolo[1,5-a]pyridine derivatives.

S-Alkylation: Thiols and thiophenols readily displace the chloride to form thioethers, which are valuable for introducing sulfur-containing moieties into the scaffold.

C-Alkylation: Carbanions, such as those derived from malonates or cyanide, can be used to form new carbon-carbon bonds, extending the carbon framework at the 7-position.

These fundamental reactions enable the systematic modification of the substituent at the 7-position, allowing for a detailed exploration of structure-activity relationships (SAR) in drug discovery programs. The reactivity of the chloromethyl group is foundational to its use in creating diverse chemical libraries.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile (Nu-H) Reagent Type Resulting 7-Substituent Product Class
R₂NH Amine -CH₂-NR₂ Aminomethyl derivative
ROH Alcohol/Phenol -CH₂-OR Ether
RSH Thiol/Thiophenol -CH₂-SR Thioether
NaCN Cyanide -CH₂-CN Acetonitrile derivative
CH₂(CO₂Et)₂ Malonic Ester -CH₂-CH(CO₂Et)₂ Substituted Malonate

Introduction of Complex Heterocyclic and Aromatic Moieties

Beyond simple alkylations, the 7-(chloromethyl) group is instrumental in linking the pyrazolo[1,5-a]pyridine core to more complex molecular fragments, such as other heterocyclic or aromatic systems. This is particularly relevant in the design of kinase inhibitors and other targeted therapies where interactions with multiple regions of a protein active site are desired. researchgate.netnih.gov

Strategies for introducing these moieties include:

Direct Substitution: Pre-formed heterocyclic systems containing a nucleophilic nitrogen, oxygen, or sulfur atom can be directly attached via substitution, as described in section 4.1. For instance, reacting this compound with imidazole (B134444) or a substituted piperazine (B1678402) provides a direct route to complex derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: While the chloromethyl group itself is not typically used directly in standard cross-coupling reactions, it can be readily converted into a functional group suitable for such transformations. For example, conversion to the corresponding organometallic reagent (e.g., via a Grignard or organozinc intermediate) would allow for subsequent Suzuki-Miyaura or Negishi coupling with aryl or heteroaryl halides. nih.govrsc.org Alternatively, the chloride can be displaced by a group that can participate in coupling, such as a boronic ester pinacol (B44631) (BPin) group. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close analogue, has been successfully functionalized using Suzuki-Miyaura cross-coupling, demonstrating the viability of this approach for the pyridine (B92270) counterpart. nih.govrsc.orgnih.gov

Buchwald-Hartwig Amination: While typically used for coupling amines with aryl halides, variations of this powerful palladium-catalyzed reaction can be employed to form C-N bonds. wikipedia.orgbeilstein-journals.orglibretexts.org A 7-halo-pyrazolo[1,5-a]pyridine precursor could be directly coupled with various amines, and the 7-(chloromethyl) derivative serves as a synthon for this class of compounds. nih.gov

These advanced synthetic methods significantly expand the chemical space accessible from this compound, enabling the construction of intricate molecules with tailored properties.

Combinatorial and Parallel Synthesis Approaches for Library Generation

The reliable reactivity of the 7-(chloromethyl) group makes it an ideal handle for combinatorial and parallel synthesis. These high-throughput techniques are essential in modern drug discovery for rapidly generating large libraries of related compounds for screening. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged scaffold" for combinatorial library design due to its synthetic versatility. nih.gov

In a typical parallel synthesis workflow, this compound would be dispensed into an array of reaction vessels (e.g., a 96-well plate). A diverse collection of nucleophiles (amines, alcohols, thiols) would then be added, with each well containing a unique reactant. Under standardized reaction conditions, this approach allows for the efficient production of a large library where the core pyrazolo[1,5-a]pyridine structure is constant, but the substituent at the 7-methyl position is varied systematically. nih.govbyu.edu This strategy facilitates a rapid and comprehensive exploration of the SAR for that position, accelerating the identification of lead compounds. Multicomponent reactions involving the related pyrazolo[1,5-a]pyrimidine scaffold have also been reported, highlighting the amenability of this heterocyclic system to library generation strategies. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Related Systems

Scaffold hopping is a key strategy in medicinal chemistry used to identify novel core structures with similar biological activity to a known parent molecule, often to improve properties like potency, selectivity, or pharmacokinetics. The pyrazolo[1,5-a]pyridine scaffold is considered a bioisostere of other important heterocyclic systems, most notably the imidazo[1,2-a]pyridine (B132010) core. nih.govacs.org For example, pyrazolo[1,5-a]pyridine-3-carboxamides have been designed as antitubercular agents by successfully hopping from an imidazo[1,2-a]pyridine lead compound. nih.govacs.orgrsc.org This success is attributed to the high degree of similarity in the 3D conformation and electronic properties between the two scaffolds. nih.gov

Bioisosterism also applies to the substituents attached to the core. A functional group introduced via the 7-(chloromethyl) handle can be designed to mimic the steric and electronic properties of a group in another molecule. For instance, a 1,2,4-triazole (B32235) has been used as a successful bioisosteric replacement for a key amide group in pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, leading to improved metabolic stability. acs.org This principle can be applied to the 7-position, where the chloromethyl group allows for the attachment of various functionalities that can act as bioisosteres for groups present in other ligand series. The pyrazolo[1,5-a]pyrimidine ring has also been investigated as a bioisosteric replacement for a 5-(1H-pyrrol-1-yl)pyrazole scaffold to enforce planarity and reduce conformational freedom. unisi.itresearchgate.net

Table 2: Scaffold Hopping and Bioisosteric Relationships

Original Scaffold/Group Bioisosteric Replacement Rationale/Advantage Reference
Imidazo[1,2-a]pyridine Pyrazolo[1,5-a]pyridine Similar 3D shape and electronics, novel IP nih.govacs.org
5-(1H-Pyrrol-1-yl)pyrazole Pyrazolo[1,5-a]pyrimidine Increased planarity, reduced conformational freedom unisi.itresearchgate.net
Purine Pyrazolo[1,5-a]-1,3,5-triazine Mimics biophysicochemical properties, greater in vivo stability nih.gov
Amide (-CONH-) 1,2,4-Triazole Mimics H-bonding, improved metabolic stability acs.org

Design of Ligands and Probes for Molecular Recognition Studies

The development of selective ligands and chemical probes is essential for studying biological systems and validating drug targets. The pyrazolo[1,5-a]pyridine scaffold has been successfully employed as the core recognition element for various protein targets, including p38 kinase and PI3Kδ. researchgate.netmdpi.com The 7-position is often solvent-exposed in ligand-protein complexes, making it an ideal attachment point for reporter groups or affinity tags without disrupting the key binding interactions of the core scaffold. acs.org

The 7-(chloromethyl) derivative is a perfect precursor for this purpose. It can be used to covalently attach:

Fluorophores: Dyes such as fluorescein (B123965) or rhodamine can be linked to the 7-methyl position to create fluorescent probes for use in cellular imaging, fluorescence polarization assays, or flow cytometry.

Affinity Tags: Biotin can be attached to facilitate affinity purification of target proteins (e.g., in chemical proteomics) or for use in streptavidin-based detection assays.

Photoaffinity Labels: Groups like benzophenones or aryl azides can be installed to enable covalent cross-linking of the ligand to its biological target upon photo-irradiation, which is invaluable for target identification and binding site mapping.

By serving as a versatile linker, this compound enables the transformation of a selective ligand into a powerful chemical tool for elucidating complex biological processes.

Advanced Spectroscopic and Structural Elucidation of 7 Chloromethyl Pyrazolo 1,5 a Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of pyrazolo[1,5-a]pyridine (B1195680) derivatives in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Comprehensive Assignment of Proton and Carbon Resonances

The unambiguous assignment of proton (¹H) and carbon (¹³C) NMR signals is the first step in the detailed structural analysis of 7-(chloromethyl)pyrazolo[1,5-a]pyridine. These assignments are typically achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The ¹H NMR spectrum of the pyrazolo[1,5-a]pyridine core exhibits characteristic signals for the aromatic protons. For the parent pyrazolo[1,5-a]pyridine, the chemical shifts are well-documented. In the case of this compound, the introduction of the chloromethyl group at the C7 position significantly influences the chemical shifts of the neighboring protons, particularly H6 and H5, due to its electron-withdrawing nature. The methylene protons of the chloromethyl group typically appear as a singlet in the range of 4.5-5.0 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazolo[1,5-a]pyridine ring are sensitive to substituent effects. The carbon of the chloromethyl group is typically observed in the aliphatic region of the spectrum.

A representative, hypothetical dataset for the ¹H and ¹³C NMR chemical shifts of this compound in CDCl₃ is presented in the table below, based on known data for similar pyrazolo[1,5-a]pyridine derivatives. researchgate.netchemicalbook.com

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
2~8.1~140
3~6.7~93
5~8.5~148
6~7.1~112
7-~147
8a-~148
CH₂Cl~4.8~45

Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between atoms, various 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds. For this compound, COSY spectra would show correlations between H2 and H3, as well as between H5 and H6, confirming their adjacent positions in the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with their directly attached carbon atoms. It is crucial for the unambiguous assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for confirming the position of substituents. For instance, correlations between the methylene protons of the chloromethyl group and carbons C6, C7, and C8a would definitively place the substituent at the C7 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY can be used to confirm stereochemistry and to study the conformation of the molecule in solution. For example, a NOE between the methylene protons and H6 would be expected.

Dynamic NMR Studies of Conformational Equilibria

While the pyrazolo[1,5-a]pyridine ring system is largely planar and rigid, certain derivatives with flexible substituents may exhibit dynamic processes such as restricted rotation or conformational equilibria. nih.govnih.gov Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these phenomena. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be analyzed to determine the thermodynamic and kinetic parameters of the dynamic process. For this compound, hindered rotation around the C7-CH₂Cl bond is a possibility, although the energy barrier is expected to be low. For more complex derivatives, DNMR can reveal information about the preferred conformations and the energy barriers for their interconversion.

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Stereochemistry

X-ray diffraction analysis of a suitable single crystal of this compound or its derivatives would confirm the planarity of the fused heterocyclic ring system. researchgate.netresearchgate.net The analysis would provide precise measurements of the bond lengths and angles within the pyrazolo[1,5-a]pyridine core, which can be compared with theoretical calculations. Furthermore, the conformation of the chloromethyl group relative to the ring would be determined, including the C6-C7-C(H₂)-Cl torsion angle. For chiral derivatives, X-ray crystallography unambiguously determines the absolute stereochemistry.

A hypothetical table of selected crystallographic parameters for this compound is presented below, based on typical values for related structures. researchgate.netrsc.org

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~12.0
c (Å)~9.0
β (°)~105
Z4

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions. For this compound, potential intermolecular interactions include:

π-π Stacking: The planar pyrazolo[1,5-a]pyridine rings can stack on top of each other, leading to stabilizing π-π interactions. researchgate.netrsc.org The centroid-to-centroid distance and the slip angle between the stacked rings are key parameters in characterizing these interactions.

C-H···N Hydrogen Bonds: Weak hydrogen bonds can form between the aromatic C-H donors and the nitrogen atoms of the pyrazole (B372694) or pyridine (B92270) rings of neighboring molecules. rsc.org

C-H···Cl Hydrogen Bonds: The chloromethyl group can participate in weak hydrogen bonding, with the chlorine atom acting as a hydrogen bond acceptor.

Halogen Bonding: The chlorine atom could also potentially act as a halogen bond donor, interacting with a nucleophilic region of an adjacent molecule, such as a nitrogen atom.

The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the material and can provide insights into its behavior in different environments. rsc.orgrsc.org

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound. This technique provides the high-accuracy mass measurement required to confirm the molecular formula, C8H7ClN2. The monoisotopic mass of the neutral molecule is 166.02977 Da. uni.lu In HRMS analysis, the compound is typically ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. Common adducts observed for this molecule include [M+H]+, [M+Na]+, and [M+K]+ in positive ion mode. uni.lu

The fragmentation of this compound under mass spectrometry conditions, such as electrospray ionization (ESI), can provide significant structural information. mdpi.com The fragmentation pathway often involves the initial loss of stable neutral molecules or radicals from the protonated molecular ion [M+H]+.

A plausible fragmentation pathway for this compound would likely begin with the cleavage of the chloromethyl group. The initial fragmentation could involve the loss of a chlorine radical (Cl•) or hydrogen chloride (HCl). A key fragmentation step would be the loss of the chloromethyl group to form a stable pyrazolo[1,5-a]pyridin-7-ylmethyl cation. Preservation of the core heterocyclic structure is a common feature in the fragmentation of such aromatic systems. researchgate.net Further fragmentation would then involve the breakdown of the fused pyrazolo-pyridine ring system itself.

Table 1: Predicted HRMS Data for this compound Adducts

AdductMass-to-Charge Ratio (m/z)
[M+H]+167.03705
[M+Na]+189.01899
[M+K]+204.99293
[M+NH4]+184.06359

Data sourced from predicted values. uni.lu

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups and characterizing the bond vibrations within the this compound molecule. The spectra are defined by the vibrations of the fused aromatic rings and the chloromethyl substituent.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations (ν(=C-H)ar.) are typically observed in the region of 3000–3100 cm⁻¹. semanticscholar.org The stretching vibrations of the C=C and C=N bonds within the fused heterocyclic ring system would appear in the 1500–1610 cm⁻¹ range. semanticscholar.org The C-N stretching vibration (ν(C-N)) is expected around 1190-1210 cm⁻¹. semanticscholar.org Aromatic C-H bending vibrations can be seen at lower wavenumbers, often around 750-770 cm⁻¹. semanticscholar.org The presence of the chloromethyl group introduces a C-Cl stretching vibration, which typically appears in the fingerprint region between 600 and 800 cm⁻¹, and CH₂ bending vibrations around 1400-1450 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, are often strong in the Raman spectrum. These are expected to be prominent in the 900-1200 cm⁻¹ region. As the molecule lacks significant symmetry, many vibrations will be active in both IR and Raman spectra. The C-Cl stretch would also be observable in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Technique
StretchingAromatic C-H3000 - 3100IR, Raman
StretchingC=C, C=N (ring)1500 - 1610IR, Raman
Bending-CH₂-1400 - 1450IR, Raman
StretchingC-N (ring)1190 - 1210IR, Raman
BendingAromatic C-H750 - 770IR
StretchingC-Cl600 - 800IR, Raman

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Elucidation

Electronic spectroscopy provides insight into the electronic transitions and photophysical properties of this compound.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of pyrazolo[1,5-a]pyridine and its derivatives is characterized by absorption bands corresponding to π–π* and n–π* electronic transitions within the aromatic system. nih.gov The core pyrazolo[1,5-a]pyridine scaffold is known to be a fluorophore. nih.gov For substituted pyrazolo[1,5-a]pyrimidines, a related class of compounds, absorption bands are typically observed between 340–440 nm, often assigned to an intramolecular charge transfer (ICT) process. nih.gov The nature and position of substituents on the ring system significantly influence the absorption maxima (λ_abs_) and molar absorption coefficients (ε). The chloromethyl group at the 7-position is an electron-withdrawing group, which is expected to influence the electronic distribution and thus the energy of the electronic transitions compared to the unsubstituted parent compound.

Fluorescence Spectroscopy: Many pyrazolo[1,5-a]pyridine derivatives exhibit fluorescence, and this property is highly sensitive to the molecular structure and environment. nih.gov Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound is expected to show fluorescence emission. The emission spectra of related 7-substituted pyrazolo[1,5-a]pyrimidines are highly dependent on the substituent's electronic nature. nih.gov Electron-withdrawing groups can sometimes lead to lower fluorescence intensities compared to electron-donating groups. rsc.org The difference between the absorption and emission maxima (the Stokes shift) provides information about the structural relaxation in the excited state. The fluorescence quantum yield (Φ_F_), a measure of the efficiency of the fluorescence process, would be a key parameter to determine for a full photophysical characterization. For instance, a pyrazolo[1,5-a]pyridine carboxylic acid derivative was reported to have a high quantum yield of 0.64 under acidic conditions. nih.gov

Table 3: General Electronic Spectroscopy Data for Substituted Pyrazolo[1,5-a] Fused Systems

ParameterDescriptionTypical Range/Observation
λ_abs (nm)Wavelength of Maximum Absorption340 - 440 (for related pyrimidines) nih.gov
ε (M⁻¹cm⁻¹)Molar Absorption CoefficientVaries significantly with substitution nih.gov
λ_em_ (nm)Wavelength of Maximum EmissionDependent on substituent and solvent
Stokes Shift (nm)Difference between λ_em_ and λ_abs_Indicates excited-state relaxation
Φ_F_Fluorescence Quantum YieldCan be high (e.g., up to 0.64 reported for a derivative) nih.gov

Applications of 7 Chloromethyl Pyrazolo 1,5 a Pyridine As a Versatile Chemical Building Block

Role in the Total Synthesis of Complex Natural Products and Analogues

While direct application of 7-(chloromethyl)pyrazolo[1,5-a]pyridine in the total synthesis of complex natural products is not extensively documented, its potential as a key intermediate is significant. The pyrazolo[1,5-a]pyridine (B1195680) core is a structural motif present in a number of biologically active compounds. The chloromethyl group at the 7-position allows for the strategic introduction of various side chains and functional groups through nucleophilic substitution reactions. This versatility is crucial in the synthesis of analogues of natural products, where systematic structural modifications are necessary to probe structure-activity relationships (SAR).

The reactivity of the chloromethyl group enables chemists to couple the pyrazolo[1,5-a]pyridine scaffold with other complex fragments, facilitating the construction of intricate molecular frameworks that mimic or are analogous to natural products. For instance, the displacement of the chloride by oxygen, nitrogen, or sulfur nucleophiles can be employed to append functionalities that are key to the biological activity of the target molecule.

Precursor for Advanced Ligand Architectures in Coordination Chemistry

The pyrazolo[1,5-a]pyridine scaffold is an attractive platform for the design of ligands for metal coordination due to the presence of multiple nitrogen atoms that can act as coordination sites. The introduction of a chloromethyl group at the 7-position significantly expands the possibilities for creating sophisticated ligand architectures.

Design of Metal Chelators for Research Applications (e.g., technetium ligands for imaging probes)

In the field of medicinal chemistry, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a closely related class of compounds, have been successfully utilized in the development of radiopharmaceuticals for tumor imaging. mdpi.comresearchgate.netnih.gov These applications often involve the coordination of a radioactive metal ion, such as technetium-99m (99mTc), by a chelating ligand that is attached to a biologically active molecule.

The this compound can serve as a crucial precursor in the synthesis of such ligands. The chloromethyl group can be readily converted into a variety of chelating moieties containing donor atoms like nitrogen, sulfur, and oxygen. For example, reaction with amines or thiols can introduce functionalities capable of strongly binding to metal ions like technetium. This synthetic flexibility allows for the fine-tuning of the coordination environment around the metal, which in turn influences the stability and pharmacokinetic properties of the resulting imaging agent.

A general synthetic route could involve the reaction of this compound with a molecule containing a primary or secondary amine, leading to the formation of a secondary or tertiary amine linkage, respectively. This newly introduced nitrogen atom, along with the nitrogen atoms of the pyrazolo[1,5-a]pyridine core, can then participate in the chelation of the metal ion.

Table 1: Potential Ligand Precursors from this compound

NucleophileResulting Functional Group at C7Potential Coordinating Atoms
Ethylenediamine-(CH2)NH(CH2)2NH2N, N, N (from pyrazole (B372694)/pyridine)
Cysteine-(CH2)S-CH2-CH(NH2)COOHS, N, O, N (from pyrazole/pyridine)
Glycine-(CH2)NHCH2COOHN, O, N (from pyrazole/pyridine)

Development of Catalytic Systems Incorporating Pyrazolo[1,5-a]pyridine Scaffolds

The rigid and planar structure of the pyrazolo[1,5-a]pyridine core makes it an excellent scaffold for the construction of ligands for transition metal catalysis. The introduction of specific coordinating groups via the 7-chloromethyl handle allows for the creation of well-defined metal complexes with potential catalytic activity.

By reacting this compound with various phosphines, amines, or other coordinating moieties, a library of ligands can be synthesized. These ligands can then be complexed with transition metals such as palladium, rhodium, or ruthenium to generate catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the pyrazolo[1,5-a]pyridine ring can influence the catalytic activity of the metal center, and the substituents introduced via the chloromethyl group can provide steric bulk or additional coordination sites to fine-tune the catalyst's performance.

Scaffold in Materials Science Research

The photophysical properties of the pyrazolo[1,5-a]pyridine scaffold have made it a target of interest in materials science. rsc.org The fused aromatic system often exhibits fluorescence, and its emission properties can be tuned by the introduction of various substituents. The 7-(chloromethyl) derivative is a key starting material for accessing a range of functionalized materials.

Precursors for Functional Polymeric Materials

The reactive chloromethyl group of this compound can be exploited to incorporate this fluorophoric unit into polymeric structures. For example, it can be used as a monomer in condensation polymerization reactions with appropriate co-monomers. Alternatively, it can be grafted onto existing polymer backbones through nucleophilic substitution reactions. The resulting polymers would possess the photoluminescent properties of the pyrazolo[1,5-a]pyridine moiety, making them potentially useful in applications such as organic light-emitting diodes (OLEDs), sensors, or bio-imaging.

Components in Optoelectronic and Supramolecular Assemblies

The pyrazolo[1,5-a]pyridine core has been investigated for its potential in optoelectronic devices. researchgate.netresearchgate.net The ability to functionalize this core at the 7-position allows for the synthesis of molecules with tailored electronic properties. For instance, the attachment of electron-donating or electron-withdrawing groups through the chloromethyl linker can modify the HOMO and LUMO energy levels of the molecule, thereby influencing its absorption and emission spectra. This makes this compound a valuable precursor for the synthesis of new dyes and materials for applications in solar cells and other optoelectronic devices.

Furthermore, the planar structure of the pyrazolo[1,5-a]pyridine system and the possibility of introducing specific recognition motifs via the 7-chloromethyl group make it a promising building block for the construction of supramolecular assemblies. Through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination, these functionalized molecules can self-assemble into well-defined architectures with emergent properties.

Development of Chemical Probes for Mechanistic Biological Investigations

The true utility of this compound as a chemical building block is showcased in its application for developing probes that are not intended for therapeutic intervention, but rather for the detailed investigation of biological mechanisms and molecular interactions. The inherent reactivity of the chloromethyl group allows for its conjugation to various molecular entities, including fluorophores, affinity tags, or other small molecules, thereby creating bespoke tools for targeted biological queries.

One of the primary applications of such probes is in the realm of fluorescence-based assays and cellular imaging. The pyrazolo[1,5-a]pyridine core itself possesses intrinsic fluorescent properties, which can be modulated by substitution at various positions on the ring system. By strategically linking the 7-(chloromethyl) derivative to a molecule with a known biological target, researchers can create probes that signal the occurrence of a binding event through a change in fluorescence. This can be exploited to study protein-protein interactions, enzyme-substrate binding, or the localization of specific molecules within cellular compartments.

For instance, a derivative of pyrazolo[1,5-a]pyridine has been utilized to create a fluorescent probe for monitoring pH in living cells. While not directly synthesized from the 7-chloromethyl derivative, this study highlights the potential of the pyrazolo[1,5-a]pyridine scaffold in designing probes that respond to their microenvironment. nih.govrsc.org The principle can be extended to probes where the 7-position is used as an attachment point for a recognition element, allowing the fluorescent signal to report on a specific molecular interaction rather than a general environmental parameter.

The development of such probes is a multi-step process that relies on a deep understanding of both the chemistry of the pyrazolo[1,5-a]pyridine scaffold and the biological system under investigation. The choice of linker, the nature of the reporter group, and the specific biological target all need to be carefully considered to create a probe that is both selective and sensitive.

The table below summarizes the key aspects of utilizing this compound in the development of chemical probes for mechanistic biological investigations.

Probe ComponentFunctionExample Application
Pyrazolo[1,5-a]pyridine Core Provides a stable and modifiable scaffold. Can possess intrinsic fluorescence.Serves as the foundational structure for the probe.
7-Chloromethyl Group Acts as a reactive handle for conjugation to other molecules (e.g., via nucleophilic substitution).Enables the attachment of targeting moieties, fluorophores, or affinity tags.
Targeting Moiety A molecule with known affinity for a specific biological target (e.g., protein, nucleic acid).Directs the probe to its intended site of action for studying a specific molecular interaction.
Reporter Group A functional group that provides a detectable signal (e.g., fluorophore, biotin).Allows for the visualization or quantification of the probe's interaction with its target.

The synthesis of these sophisticated molecular tools underscores the importance of this compound as a versatile starting material. Its ability to readily react with a variety of nucleophiles opens up a vast chemical space for the creation of novel probes. These probes, in turn, are instrumental in advancing our understanding of fundamental biological processes by allowing for the direct observation and perturbation of molecular interactions in their native context. As synthetic methodologies continue to evolve, so too will the complexity and power of the chemical probes derived from this valuable heterocyclic building block.

Future Directions and Emerging Research Avenues for 7 Chloromethyl Pyrazolo 1,5 a Pyridine

Development of Novel and Atom-Economical Synthetic Methodologies

While established methods for synthesizing the pyrazolo[1,5-a]pyridine (B1195680) core exist, future efforts will prioritize the development of more sustainable and efficient synthetic protocols. A primary focus is on increasing atom economy, reducing waste, and utilizing milder, environmentally benign reaction conditions.

Key research directions include:

Cross-Dehydrogenative Coupling (CDC): Advancing catalyst-free CDC reactions that use green oxidants like molecular oxygen (O₂) represents a significant step forward. acs.orgnih.gov These methods avoid the need for pre-functionalized starting materials, a hallmark of traditional cross-coupling, thereby improving step and atom efficiency. nih.gov For instance, the acetic acid-promoted reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds under an oxygen atmosphere provides an efficient, green route to substituted pyrazolo[1,5-a]pyridines. acs.orgnih.gov

[3+2] Cycloaddition Reactions: The intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkenes or alkynes is a common strategy for building the pyrazolo[1,5-a]pyridine core. acs.orgacs.org Future work will likely focus on catalyst-free approaches, such as sonochemical methods, which can accelerate these reactions and provide excellent yields without the need for metal catalysts. acs.org Developing oxidative [3+2] cycloadditions that proceed at room temperature under metal-free conditions further enhances the sustainability of this methodology. organic-chemistry.org

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and sonochemistry can significantly reduce reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyridine derivatives. acs.orgnih.gov These techniques offer sustainable and practical pathways for generating complex heterocyclic scaffolds, often minimizing the need for extensive chromatographic purification. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrazolo[1,5-a]pyridines
MethodologyKey FeaturesAdvantagesFuture Research Focus
Cross-Dehydrogenative Coupling (CDC) Acetic acid and O₂ promotion; catalyst-free options acs.orgnih.govHigh atom economy, green oxidant, no pre-functionalization acs.orgnih.govBroader substrate scope, lower reaction temperatures
[3+2] Cycloaddition Reaction of N-iminopyridinium ylides with dipolarophiles acs.orgacs.orgHigh regioselectivity, access to diverse functionalitiesCatalyst-free conditions (sonochemistry), room temperature reactions acs.orgorganic-chemistry.org
Microwave-Assisted Synthesis Accelerated reaction times via microwave heating nih.govIncreased efficiency, higher yields, reduced purification nih.govIntegration into multi-step and flow synthesis processes

Exploration of Unconventional Reactivity Patterns and Catalyst Development

The 7-(chloromethyl) group is a versatile chemical handle, primarily used for nucleophilic substitution reactions. However, future research will delve into its unconventional reactivity and the development of novel catalytic systems to functionalize the pyrazolo[1,5-a]pyridine core at various positions.

Emerging areas of focus are:

C-H Functionalization: Direct C-H activation is a powerful tool for modifying complex molecules without requiring pre-installed functional groups. Research into palladium-catalyzed C-H functionalization of the pyrazolo[1,5-a]pyridine scaffold will enable the selective introduction of aryl, alkyl, and other groups at positions that are otherwise difficult to access. encyclopedia.pub The development of catalysts that can selectively target specific C-H bonds on the pyrazole (B372694) or pyridine (B92270) ring portion of the molecule is a key objective.

Novel Cross-Coupling Strategies: Beyond standard C-H activation, the development of specialized palladium catalysts for cross-coupling reactions will expand the toolkit for derivatization. encyclopedia.pub This includes exploring Negishi coupling with organozinc reagents and Suzuki reactions with a wider range of boronic acids to introduce diverse substituents. nih.govresearchgate.net

Photocatalysis and Electrocatalysis: The use of light and electricity to drive chemical transformations offers green and highly selective alternatives to traditional thermal methods. Future research could explore the use of photocatalysis and electrocatalysis for the functionalization of the pyrazolo[1,5-a]pyridine ring, potentially enabling novel bond formations and reactivity patterns not achievable through conventional means.

Integration with High-Throughput Experimentation and Automation in Synthesis

The demand for large libraries of structurally diverse compounds for drug discovery and materials science necessitates a shift from traditional batch synthesis to automated and high-throughput methods. The synthesis of 7-(chloromethyl)pyrazolo[1,5-a]pyridine derivatives is well-suited for this transition.

Key technological integrations include:

Automated Flow Chemistry: Continuous flow microreactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. scribd.comnih.gov Automating a multi-step sequence, such as the formation of the heterocyclic core followed by functionalization of the chloromethyl group, can rapidly generate a library of derivatives without isolating intermediates. nih.gov This approach significantly accelerates the synthesis-purification-testing cycle. nih.gov

Robotic Synthesis Platforms: The use of robotic systems for reagent handling, reaction setup, and workup can automate the production of compound arrays in formats like 96-well plates. researchgate.net These platforms can be programmed to perform a wide range of reactions, including heterocycle formation, reductive aminations, and cross-coupling reactions, facilitating the rapid exploration of chemical space around the this compound scaffold. nih.gov

"Capture and Release" Techniques: Integrating automated synthesis with purification techniques, such as using resin-based "capture and release" columns, allows for the generation of high-purity compounds without the need for manual chromatography. acs.org This is particularly valuable for creating libraries for biological screening where purity is critical.

Advanced Computational Design of Next-Generation Functionalized Derivatives

Computational chemistry and in silico modeling are indispensable tools for accelerating the design of new molecules with desired properties. For this compound, these methods can guide the synthesis of next-generation derivatives for specific biological targets or material applications.

Future computational approaches will involve:

Molecular Docking and Structure-Based Design: For medicinal chemistry applications, molecular docking simulations are used to predict how derivatives will bind to the active sites of biological targets, such as protein kinases. nih.govekb.eg This allows for the rational design of compounds with improved potency and selectivity, as demonstrated in the development of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as dual CDK2/TRKA inhibitors. nih.gov

Pharmacophore Modeling and Virtual Screening: By identifying the key structural features required for biological activity, pharmacophore models can be used to virtually screen large compound libraries and identify promising new derivatives of this compound for synthesis and testing.

Quantum Mechanics (QM) and Molecular Dynamics (MD): QM calculations can predict the electronic properties, reactivity, and spectral characteristics of novel derivatives. MD simulations can provide insights into the dynamic behavior of these molecules and their interactions with biological targets or other molecules in a condensed phase, aiding in the design of new materials or therapeutics.

Table 2: Computational Tools in Derivative Design
Computational ToolApplicationObjective for this compound
Molecular Docking Predicts binding modes in protein active sites nih.govDesign potent and selective enzyme inhibitors (e.g., kinase inhibitors)
Pharmacophore Modeling Identifies essential structural features for activityGuide virtual screening for new therapeutic applications
Quantum Mechanics (QM) Calculates electronic structure and propertiesPredict reactivity, stability, and photophysical properties for new materials
Molecular Dynamics (MD) Simulates molecular motion and interactionsUnderstand binding kinetics and conformational changes in biological systems

Exploration of New Applications in Emerging Fields of Chemical Science

While the pyrazolo[1,5-a]pyridine scaffold is well-established in medicinal chemistry, its unique properties suggest potential for applications in other emerging areas of chemical science. benthamdirect.comnih.gov The 7-(chloromethyl) group provides a convenient attachment point for tuning these properties and integrating the core into larger systems.

Potential new applications to be explored:

Materials Science: The related pyrazolo[1,5-a]pyrimidine scaffold is known to possess interesting photophysical properties, functioning as a fluorophore. nih.govmdpi.com Future research could investigate derivatives of this compound as components of organic light-emitting diodes (OLEDs), fluorescent sensors, or molecular probes for bioimaging. The ability to easily modify the molecule via the chloromethyl group allows for fine-tuning of its emission wavelengths and other optical properties.

Chemical Biology: Functionalized pyrazolo[1,5-a]pyridines can serve as scaffolds for the development of chemical probes to study biological processes. The 7-(chloromethyl) group can be used to attach reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of proteins, enabling the study of drug-target engagement and cellular pathways.

Agrochemicals: The pyrazolo[1,5-a]pyrimidine core is present in agrochemicals like the fungicide pyrazophos. thieme-connect.de The vast chemical space accessible from this compound could be explored for the development of new pesticides or herbicides with novel modes of action.

Q & A

Q. What are the common synthetic routes for preparing 7-(Chloromethyl)pyrazolo[1,5-a]pyridine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves functionalization at position 7 of the pyrazolo[1,5-a]pyridine core. For example:

  • Chlorination: Substitution of hydroxyl groups using POCl₃ in refluxing 1,4-dioxane with triethylamine (Et₃N) as a base (e.g., conversion of 7-hydroxy derivatives to chloro analogs) .
  • Chloromethylation: Direct introduction of a chloromethyl group via reactions with chloromethylating agents (e.g., chloromethyl ethers) under controlled pH and temperature.
  • Crystallization: Purification via recrystallization from solvents like ethanol/DMF or cyclohexane/CH₂Cl₂ mixtures .
    Optimization: Yields depend on stoichiometry, reaction time, and solvent polarity. For instance, excess POCl₃ (2.5 eq.) in dioxane at reflux for 3 hours achieved >80% conversion in related pyrazolo[1,5-a]pyrimidines .

Q. How can structural characterization of this compound be systematically validated?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using 2D techniques (COSY, HMQC, HMBC). For example, pyrazolo[1,5-a]pyridine derivatives show distinct aromatic proton signals at δ 6.8–8.5 ppm and methylene (CH₂Cl) signals near δ 4.5–5.0 ppm .
    • IR: Confirm C-Cl stretches at ~550–750 cm⁻¹ and pyrazole/pyridine ring vibrations at 1500–1600 cm⁻¹ .
  • X-ray Crystallography: Resolve bond angles and planarity. In related compounds, fused pyrazole-pyrimidine rings show dihedral angles <1° deviation from coplanarity, with chloromethyl groups adopting equatorial positions .
  • Mass Spectrometry: Validate molecular weight (e.g., HRMS for [M+H]+) with <2 ppm error .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during chlorination).
  • Waste Disposal: Segregate halogenated waste and consult certified agencies for disposal .

Advanced Research Questions

Q. How can the chloromethyl group at position 7 be selectively modified for functional diversification?

Methodological Answer:

  • Nucleophilic Substitution: Replace Cl with amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) at 60–80°C .
  • Cross-Coupling: Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups. Pre-activation with LiCl or K₂CO₃ enhances reactivity .
  • Oxidation: Convert CH₂Cl to aldehyde (CH=O) via ozonolysis or Swern oxidation for further derivatization .
    Case Study: In pyrazolo[1,5-a]pyrazines, silylformamidine reagents enabled selective formylation at position 7 with >90% regioselectivity .

Q. What mechanistic insights explain the biological activity of 7-substituted pyrazolo[1,5-a]pyridine derivatives?

Methodological Answer:

  • Receptor Binding: Pyrazolo[1,5-a]pyridines act as benzodiazepine receptor ligands, where the chloromethyl group enhances lipophilicity and membrane permeability .
  • Enzyme Inhibition: Derivatives inhibit COX-2 and HMG-CoA reductase via π-π stacking and hydrogen bonding with active-site residues (e.g., Arg120 in COX-2) .
  • Cellular Uptake: Fluorescent probes with pyrazolo[1,5-a]pyridine cores (e.g., ICT-based sensors) show pH-dependent emission, enabling real-time tracking in lysosomes .

Q. How can computational methods guide the design of this compound-based materials?

Methodological Answer:

  • DFT Calculations: Predict electronic properties (HOMO-LUMO gaps) to optimize charge transfer in optoelectronic materials .
  • Molecular Docking: Screen derivatives against protein targets (e.g., CRF1 receptors) to prioritize synthesis .
  • QSAR Models: Correlate substituent effects (e.g., Cl vs. CF₃) with bioactivity using Hammett constants and logP values .
    Example: Pyrazolo[1,5-a]pyridine-organometallic complexes (e.g., Re(CO)₃ adducts) exhibit tunable luminescence for OLED applications .

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